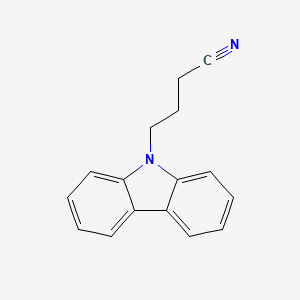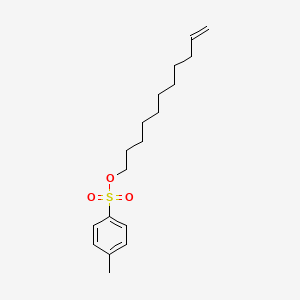
4-(Piperidin-4-yl)indolin-2-one
Übersicht
Beschreibung
4-(Piperidin-4-yl)indolin-2-one is a chemical compound with the molecular formula C13H16N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)indolin-2-one typically involves the reaction of indole derivatives with piperidine. One common method is the cyclization of N-(4-piperidinyl)aniline with isatin under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. By binding to NLRP3, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Piperidinyl)-1,3-dihydro-2H-indol-2-one
- 1-(4-Piperidinyl)-2-oxindole
- 1-(4-Piperidinyl)-3H-indol-2-one
Uniqueness
4-(Piperidin-4-yl)indolin-2-one is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown a higher affinity for binding to the NLRP3 inflammasome, making it a promising candidate for the development of anti-inflammatory drugs .
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
4-piperidin-4-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H16N2O/c16-13-8-11-10(2-1-3-12(11)15-13)9-4-6-14-7-5-9/h1-3,9,14H,4-8H2,(H,15,16) |
InChI-Schlüssel |
CEKVIBQMLRSJBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C3CC(=O)NC3=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-{2-[3-(5-methyl-2-phenyl-oxazol-4-ylmethoxy)-phenyl]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B8676645.png)

![Phosphonic acid, [(4-acetylphenyl)methyl]-, diethyl ester](/img/structure/B8676658.png)

![Diethyl [(3-azidopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8676683.png)

![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B8676688.png)




![3,3,6-Trimethyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B8676715.png)

